
2-(Benzenesulfinyl)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfinyl)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid is a complex organic compound characterized by its unique structure, which includes a benzenesulfinyl group, a phenyl group, and a pyridinyl group attached to a heptenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfinyl)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Heptenoic Acid Backbone: This can be achieved through a series of aldol condensations and subsequent dehydration reactions.
Introduction of the Benzenesulfinyl Group: This step often involves the reaction of a suitable benzenesulfinyl chloride with the heptenoic acid derivative under basic conditions.
Attachment of the Phenyl and Pyridinyl Groups: These groups can be introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfinyl)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid can undergo various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated, nitrated, or other substituted derivatives.
Scientific Research Applications
2-(Benzenesulfinyl)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfinyl)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The phenyl and pyridinyl groups can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-Bromophenyl)-7-(pyridin-3-yl)hept-6-enoic acid
- 7-pyridin-3-yl-7-[3-(trifluoromethyl)phenyl]hept-6-enoic acid
Uniqueness
2-(Benzenesulfinyl)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds that may lack this functional group or have different substituents.
Properties
CAS No. |
92571-68-1 |
|---|---|
Molecular Formula |
C24H23NO3S |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-(benzenesulfinyl)-7-phenyl-7-pyridin-3-ylhept-6-enoic acid |
InChI |
InChI=1S/C24H23NO3S/c26-24(27)23(29(28)21-13-5-2-6-14-21)16-8-7-15-22(19-10-3-1-4-11-19)20-12-9-17-25-18-20/h1-6,9-15,17-18,23H,7-8,16H2,(H,26,27) |
InChI Key |
PZOXTIXDGCMRGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCCC(C(=O)O)S(=O)C2=CC=CC=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


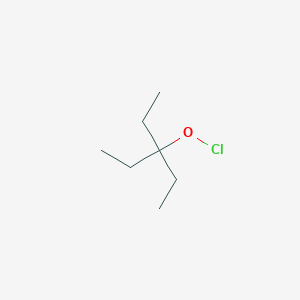
![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)

![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)
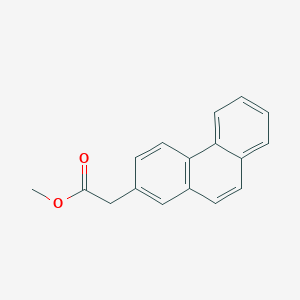
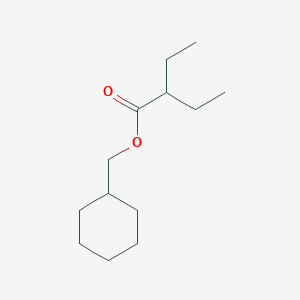
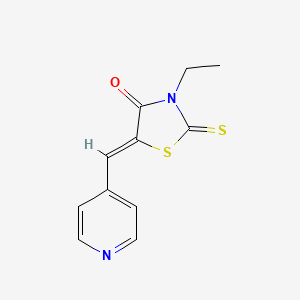
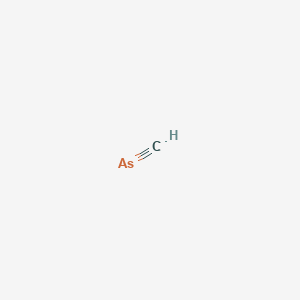
![4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14366384.png)
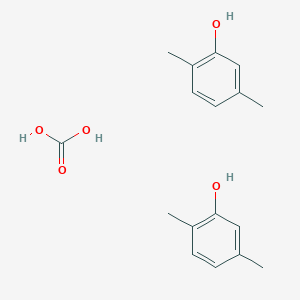
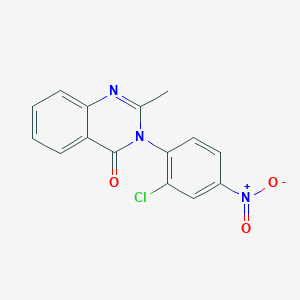
![2-[Imino(phenyl)acetyl]-N-propylbenzamide](/img/structure/B14366399.png)

